Home > Products > Screening Compounds P23440 > N-(4-ethylphenyl)nicotinamide
N-(4-ethylphenyl)nicotinamide - 75075-25-1

N-(4-ethylphenyl)nicotinamide

Catalog Number: EVT-1220133
CAS Number: 75075-25-1
Molecular Formula: C14H14N2O
Molecular Weight: 226.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(4-ethylphenyl)nicotinamide is a compound derived from nicotinamide, a form of vitamin B3, with an ethylphenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. The compound is classified under the broader category of nicotinamide derivatives, which are known for their diverse pharmacological properties.

Source and Classification

N-(4-ethylphenyl)nicotinamide is synthesized from nicotinic acid derivatives through various organic reactions. It falls under the classification of aryl-nicotinamide derivatives, which are often explored for their roles as anti-cancer agents and inhibitors of various biological pathways, including angiogenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(4-ethylphenyl)nicotinamide typically involves the following steps:

  1. Acylation Reaction: Nicotinic acid is first converted to nicotinoyl chloride using thionyl chloride. This intermediate is then reacted with 4-ethylaminobenzaldehyde or similar aryl amines to form the corresponding nicotinamide derivative.
  2. Refluxing: The reaction mixture is often refluxed in solvents such as ethanol or acetonitrile, sometimes in the presence of catalysts like triethylamine to facilitate the reaction.
  3. Purification: Post-reaction, the product is purified through crystallization or chromatography techniques to obtain N-(4-ethylphenyl)nicotinamide in a pure form.

The structure of the synthesized compound can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which reveal characteristic signals corresponding to functional groups present in the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

N-(4-ethylphenyl)nicotinamide participates in several chemical reactions relevant to its biological activity:

  1. Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, yielding nicotinic acid and 4-ethylaminobenzaldehyde.
  2. Substitution Reactions: The aromatic rings can undergo electrophilic substitution, potentially modifying the biological activity of the compound.
  3. Complexation: The compound may interact with metal ions or other ligands, enhancing its pharmacological profile.

These reactions are essential for understanding how modifications to the structure can influence biological activity .

Mechanism of Action

Process and Data

The mechanism of action for N-(4-ethylphenyl)nicotinamide involves its role as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor is crucial in angiogenesis—the formation of new blood vessels—which is a significant process in tumor growth and metastasis.

  1. Binding Affinity: Studies have shown that N-(4-ethylphenyl)nicotinamide binds effectively to VEGFR-2, inhibiting its activity with an IC50_{50} value indicating potency against cancer cell lines.
  2. Cellular Effects: The compound induces apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells, suggesting selectivity that is beneficial in therapeutic applications .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(4-ethylphenyl)nicotinamide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: The melting point can vary but generally falls within a range typical for similar compounds.

These properties are essential for determining the compound's formulation and delivery methods in pharmaceutical applications .

Applications

Scientific Uses

N-(4-ethylphenyl)nicotinamide has potential applications in various fields:

  1. Pharmaceutical Development: As a candidate for developing anti-cancer drugs due to its inhibitory effects on VEGFR-2.
  2. Research Tool: Utilized in studies exploring angiogenesis and related pathways, contributing to a better understanding of tumor biology.
  3. Therapeutic Agent: Potentially used as part of combination therapies aimed at enhancing efficacy against resistant cancer types.

Research continues into optimizing this compound's structure for improved efficacy and reduced side effects, making it a promising candidate in cancer therapeutics .

Introduction

Chemical Identity and Structural Significance

N-(4-ethylphenyl)nicotinamide is a small-molecule derivative of nicotinamide (vitamin B3), featuring a pyridine-3-carboxamide core substituted at the amide nitrogen with a 4-ethylphenyl group. Its systematic IUPAC name is N-(4-ethylphenyl)pyridine-3-carboxamide, and it has a molecular formula of C₁₄H₁₄N₂O and a molecular weight of 226.28 g/mol. The structure comprises two key pharmacophores:

  • A nicotinamide moiety that enables hydrogen bonding with biological targets through its pyridine nitrogen (N-acceptor) and carbonyl oxygen (H-bond acceptor) [1] [9].
  • A 4-ethylphenyl group that provides hydrophobic character, enhancing interactions with protein binding pockets like the allosteric site of VEGFR-2 [6].

This configuration aligns with established structure-activity relationship (SAR) principles for kinase inhibitors, where the ethyl extension on the phenyl ring improves lipophilicity and membrane permeability compared to unsubstituted analogs [6]. Spectroscopic characterization confirms rotational barriers around the C–N amide bond (∼15 kcal/mol via DFT), influencing conformational flexibility and target binding [4].

Table 1: Structural Features of N-(4-ethylphenyl)nicotinamide

ComponentChemical GroupRole in Bioactivity
CorePyridine-3-carboxamideH-bond donation/acceptation; NAD+ mimicry
Substituent4-EthylphenylHydrophobic pocket penetration; enhanced lipophilicity
Key BondAmide (C=O)Stability; conformational restriction
Electronic ProfileDipole moment ∼3.8 DebyePolar interactions with catalytic residues

Historical Context and Evolution in Medicinal Chemistry

Nicotinamide derivatives emerged in medicinal chemistry initially as NAD+ precursors for metabolic disorders. Early research (pre-2010s) focused on nicotinamide’s role in cellular energy metabolism and DNA repair [1] [8]. The pivotal shift toward targeted oncology applications occurred with the discovery that nicotinamide scaffolds inhibit tyrosine kinases, particularly VEGFR-2—a critical regulator of tumor angiogenesis [6] [7].

N-(4-ethylphenyl)nicotinamide evolved from first-generation inhibitors like sorafenib, which integrated pyridine/aryl motifs but lacked substituent optimization. Between 2015–2025, systematic SAR studies revealed:

  • Ethyl substitution at the para-position of the phenyl ring increased VEGFR-2 binding affinity by 40% compared to methyl or halogen variants [6].
  • Hybridization strategies combining nicotinamide with thiadiazole or quinazoline cores demonstrated synergistic effects on apoptotic pathway activation [3] [7].

This compound represents a "third-generation" nicotinamide derivative optimized for spatial compatibility with the hydrophobic back pocket of VEGFR-2 (PDB: 2OH4), achieving IC₅₀ values of ∼0.095 μM in enzymatic assays [6].

Table 2: Evolution of Nicotinamide-Based VEGFR-2 Inhibitors

GenerationRepresentative CompoundKey InnovationVEGFR-2 IC₅₀
FirstSorafenibMultikinase inhibition90 nM
SecondIII (N-phenylnicotinamide)Selective hinge region binding240 nM
ThirdN-(4-ethylphenyl)nicotinamideEthyl-enhanced hydrophobic occupancy95 nM

Research Gaps and Unanswered Questions

Despite promising in vitro activity, critical knowledge gaps impede clinical translation:

  • Metabolic Stability: Phase I metabolism studies are absent. The ethyl group is susceptible to cytochrome P450-mediated oxidation (predicted via in silico ADMET), potentially generating reactive quinone intermediates [3] [6].
  • Selectivity Profiling: Off-target effects on structurally related kinases (e.g., PDGFR-β, FGFR-1) remain unquantified. Computational models suggest a 30% risk of PDGFR-β cross-reactivity due to conserved ATP-binding residues [7].
  • Cellular Permeability: While logP values (∼2.9) predict moderate passive diffusion, involvement of solute carriers (e.g., ENT1/2 for nicotinamide transport) is unverified [2] [8].
  • Resistance Mechanisms: No data exists on mutations in VEGFR-2 (e.g., Glu885→Ala) that may compromise binding, as observed with analogous inhibitors [7].

Table 3: Key Unresolved Research Questions

DomainSpecific GapPotential Impact
MetabolismCYP isoform-specific degradation pathwaysRisk of drug-drug interactions
Target SpecificityKinome-wide binding affinity mappingOptimization of therapeutic window
ResistanceMutation-driven binding energy alterationsLong-term efficacy in solid tumors
FormulationSolubility in physiological matrices (e.g., plasma)Oral bioavailability challenges

Ongoing research prioritizes addressing these gaps through structural re-engineering (e.g., trifluoroacetamide extensions [7]) and nanoparticle-based delivery systems to enhance tumor accumulation.

Properties

CAS Number

75075-25-1

Product Name

N-(4-ethylphenyl)nicotinamide

IUPAC Name

N-(4-ethylphenyl)pyridine-3-carboxamide

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H14N2O/c1-2-11-5-7-13(8-6-11)16-14(17)12-4-3-9-15-10-12/h3-10H,2H2,1H3,(H,16,17)

InChI Key

AWDYUOAZBWLDPR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.